molecular formula C22H23N7OS B2715083 1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide CAS No. 1351598-50-9

1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide

Cat. No. B2715083
CAS RN: 1351598-50-9
M. Wt: 433.53
InChI Key: FNEQMUPPLPNHGG-UHFFFAOYSA-N
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Description

The compound contains several structural components including a pyrimidine ring, an imidazole ring, a piperidine ring, and a benzothiazole ring . These components are common in many biologically active compounds and drugs .


Molecular Structure Analysis

The compound’s molecular structure is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in various interactions like hydrogen bonding, pi-stacking, and dipole-dipole interactions, which can significantly influence the compound’s properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For instance, the imidazole ring is known to be both acidic and basic, allowing it to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of the functional groups in the molecule .

Scientific Research Applications

Synthesis of Novel Chemical Entities

Researchers have focused on synthesizing various novel chemical entities derived from or related to the compound of interest. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized as part of efforts to explore new anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activity on cyclooxygenase enzymes and possess analgesic and anti-inflammatory activities, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial and Antituberculosis Activity

The antimicrobial and antituberculosis activities of derivatives related to the compound have been extensively studied. Thieno[2,3‐d]‐pyrimidine derivatives, for instance, have shown potent activity against SARS‐CoV 3C‐Like protease, highlighting their potential as antiviral agents (El-All et al., 2016). Additionally, imidazo[1,2-a]pyridine-3-carboxamide derivatives have been identified as novel inhibitors of Mycobacterium tuberculosis, demonstrating significant antimycobacterial activity, which is crucial for addressing drug-resistant TB strains (Lv et al., 2017).

Anticancer Activity

Research into the anticancer properties of related compounds has yielded promising results. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have shown antiproliferative activity against human cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012). This line of research is crucial for developing new therapeutic options for various cancers.

Insecticidal Applications

Compounds derived from or related to the mentioned chemical have also been explored for their insecticidal properties. For instance, novel bioactive sulfonamide thiazole derivatives have been synthesized and evaluated as potential insecticidal agents against the cotton leafworm, demonstrating significant toxic effects and suggesting their utility in agricultural pest management (Soliman et al., 2020).

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. It’s important to handle all new compounds with care and to follow appropriate safety protocols .

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its synthesis, and investigating its mechanism of action. Such studies could potentially lead to the development of new drugs .

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7OS/c1-14-23-7-10-29(14)21-12-20(24-13-25-21)28-8-5-16(6-9-28)22(30)27-17-3-4-19-18(11-17)26-15(2)31-19/h3-4,7,10-13,16H,5-6,8-9H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEQMUPPLPNHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC5=C(C=C4)SC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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